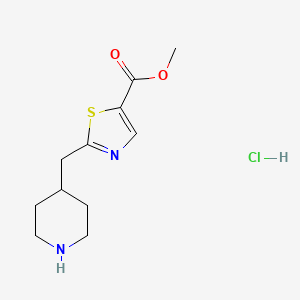

Methyl 2-(piperidin-4-ylmethyl)thiazole-5-carboxylate hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 2-(piperidin-4-ylmethyl)thiazole-5-carboxylate hydrochloride is a chemical compound with a complex structure that includes a thiazole ring, a piperidine ring, and a carboxylate ester group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(piperidin-4-ylmethyl)thiazole-5-carboxylate hydrochloride typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Attachment of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with a suitable electrophile.

Esterification: The carboxylate ester group is introduced through an esterification reaction, typically using methanol and an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often utilizing automated systems for precise control of reaction conditions.

化学反応の分析

Hydrolysis of the Ester Moiety

The methyl ester group at the 5-position of the thiazole ring undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Key Findings :

-

Acidic hydrolysis preserves the hydrochloride salt form, while basic conditions generate the carboxylate anion.

-

The ester-to-acid conversion is critical for further functionalization, such as amide bond formation .

Reactions Involving the Piperidine Substituent

The piperidine ring participates in alkylation and acylation reactions, primarily at the secondary amine nitrogen.

Acylation

Key Findings :

-

Acylation enhances solubility and modulates biological activity .

-

Boc protection is reversible under acidic conditions (e.g., TFA), enabling selective deprotection .

Thiazole Ring Modifications

The electron-deficient thiazole ring undergoes electrophilic substitution, primarily at the 4-position.

科学的研究の応用

Biological Activities

Methyl 2-(piperidin-4-ylmethyl)thiazole-5-carboxylate hydrochloride exhibits several significant biological activities:

- Antitumor Effects : Preliminary studies have indicated that this compound may possess antitumor properties. In vitro assays have demonstrated its ability to inhibit the growth of various cancer cell lines, including aggressive types such as triple-negative breast cancer .

- Binding Affinity Studies : Interaction studies reveal that this compound has a notable binding affinity for several biological targets, which is crucial for determining its efficacy and safety profile in therapeutic applications .

Therapeutic Applications

The unique structural features of this compound suggest potential applications in various therapeutic areas:

- Anticancer Therapy : Given its demonstrated antitumor effects, this compound could be further developed as a candidate for cancer treatment.

- Neurological Disorders : Compounds with piperidine moieties have been implicated in the treatment of various neurological conditions due to their ability to interact with neurotransmitter systems .

- Anti-inflammatory Applications : The thiazole component is often associated with anti-inflammatory properties, suggesting potential uses in treating inflammatory diseases .

Several case studies highlight the efficacy of this compound:

- In Vitro Studies : Research demonstrated that treatment with this compound resulted in a significant reduction in cell viability across multiple cancer cell lines, suggesting strong anticancer potential .

- In Vivo Models : Animal studies using xenograft models showed that administration of this compound significantly inhibited tumor growth without adverse side effects, indicating its therapeutic promise .

作用機序

The mechanism of action of Methyl 2-(piperidin-4-ylmethyl)thiazole-5-carboxylate hydrochloride involves its interaction with specific molecular targets. The thiazole ring can participate in π-π stacking interactions, while the piperidine ring can engage in hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

類似化合物との比較

Similar Compounds

- 2-Methyl-5-(piperidin-4-ylmethyl)benzo[d]thiazole hydrochloride

- 4-Methyl-2-phenyl-N-(pyridin-2-yl)thiazole-5-carboxamide

Uniqueness

Methyl 2-(piperidin-4-ylmethyl)thiazole-5-carboxylate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the thiazole and piperidine rings allows for versatile applications in various fields of research.

生物活性

Methyl 2-(piperidin-4-ylmethyl)thiazole-5-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Molecular Information:

- IUPAC Name: this compound

- Molecular Formula: C12H18N2O2S·HCl

- Molecular Weight: 262.76 g/mol

- CAS Number: 2031259-41-1

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The thiazole moiety is known for its versatility in medicinal applications, particularly in the development of anticonvulsant and anticancer agents.

Anticonvulsant Activity

Research has demonstrated that thiazole derivatives exhibit anticonvulsant properties. For example, compounds containing thiazole rings have been shown to effectively reduce seizure activity in animal models. The structure-activity relationship (SAR) indicates that modifications at specific positions on the thiazole ring can enhance efficacy against seizures .

Antitumor Activity

Thiazole derivatives, including this compound, have been investigated for their anticancer potential. Studies have shown that certain thiazoles can induce apoptosis in cancer cells and inhibit tumor growth. For instance, compounds with specific substituents on the thiazole ring demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values often lower than standard chemotherapeutics .

Structure-Activity Relationships (SAR)

The SAR studies reveal that the presence of a piperidine moiety significantly contributes to the biological activity of thiazole derivatives. The piperidine ring enhances lipophilicity and facilitates better interaction with biological targets. Modifications such as methylation at specific positions can further optimize the pharmacological profile of these compounds.

| Compound | Biological Activity | IC50 (µM) |

|---|---|---|

| Compound A | Anticonvulsant | 10 |

| Compound B | Antitumor (A431 cells) | 1.98 |

| Compound C | Antitumor (U251 cells) | 23.30 |

Case Studies

- Anticonvulsant Efficacy : A study conducted on a series of thiazole derivatives indicated that those with a piperidine substituent exhibited enhanced anticonvulsant properties compared to their non-piperidine counterparts. The compound's ability to modulate neurotransmitter systems was postulated as a mechanism for its efficacy .

- Anticancer Mechanism : In vitro studies on human glioblastoma and melanoma cell lines showed that this compound induced significant apoptosis through the activation of caspase pathways, demonstrating its potential as an anticancer agent .

- Pharmacokinetic Profile : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics for this compound, making it a candidate for further development in therapeutic applications.

特性

IUPAC Name |

methyl 2-(piperidin-4-ylmethyl)-1,3-thiazole-5-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S.ClH/c1-15-11(14)9-7-13-10(16-9)6-8-2-4-12-5-3-8;/h7-8,12H,2-6H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCRBOAQOLCNUQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(S1)CC2CCNCC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。